molecular formula C16H12N4O5S B11771769 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B11771769
M. Wt: 372.4 g/mol
InChI Key: AQWDOCJACUODJG-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)thioacetamide
  • 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thioacetamide

Properties

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H12N4O5S/c21-11-7-5-10(6-8-11)15-18-19-16(25-15)26-9-14(22)17-12-3-1-2-4-13(12)20(23)24/h1-8,21H,9H2,(H,17,22)

InChI Key

AQWDOCJACUODJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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